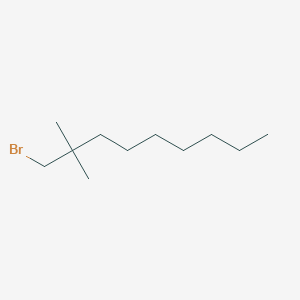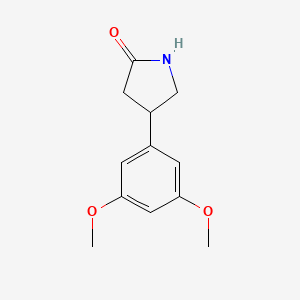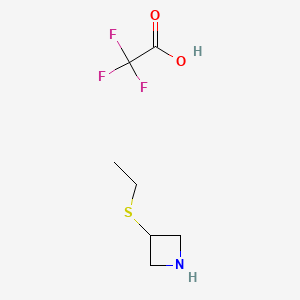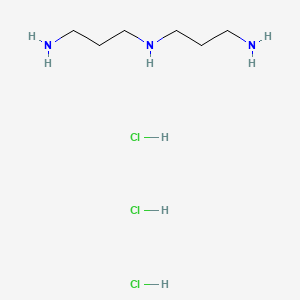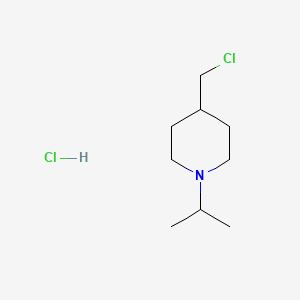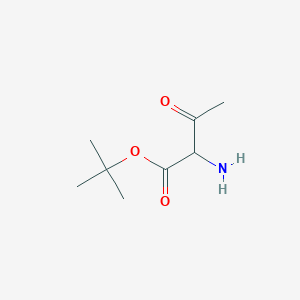![molecular formula C15H13N3O2S B13579223 2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B13579223.png)
2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide is a synthetic organic compound that features an indole moiety linked to a thiophene ring via an acetamido bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide typically involves the following steps:
Formation of the Indole Derivative: The indole-3-acetic acid is first converted to its corresponding acyl chloride using reagents such as thionyl chloride.
Amidation Reaction: The acyl chloride is then reacted with 2-aminothiophene-3-carboxamide under basic conditions to form the desired compound. Common bases used include triethylamine or pyridine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to accelerate the reaction and reduce the formation of by-products.
Automated Purification Systems: Implementing automated systems for purification to ensure high throughput and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carbonyl groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 5-position, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide exerts its effects involves:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(1H-indol-3-yl)acetamido]benzoic acid
- 2-[2-(1H-indol-3-yl)acetamido]furan-3-carboxamide
- 2-[2-(1H-indol-3-yl)acetamido]pyridine-3-carboxamide
Uniqueness
2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with benzene, furan, or pyridine rings. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H13N3O2S |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-[[2-(1H-indol-3-yl)acetyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C15H13N3O2S/c16-14(20)11-5-6-21-15(11)18-13(19)7-9-8-17-12-4-2-1-3-10(9)12/h1-6,8,17H,7H2,(H2,16,20)(H,18,19) |
InChI Key |
OSDJUYYUHGSNTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=C(C=CS3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



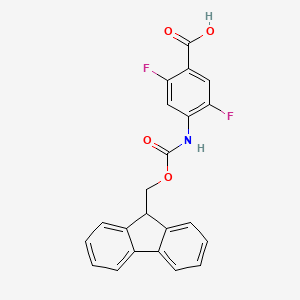
![3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide](/img/structure/B13579157.png)
![4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile](/img/structure/B13579160.png)
![1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine](/img/structure/B13579161.png)


